cis-1-Methyloctahydropyrrolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a cis-1-methyl substituent
Vorbereitungsmethoden
The synthesis of cis-1-Methyloctahydropyrrolo[3,4-b]pyridine typically involves multiple steps. One common method includes the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine using a reducing agent. This intermediate is then converted to 2,3-dihalomethylpyridine using halogenated sulfoxide. In the presence of an alkali metal salt of iodine as a catalyst, a cyclization reaction with benzyl amine yields 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, hydrogenation of this intermediate produces this compound .
Analyse Chemischer Reaktionen
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenated sulfoxides, alkali metal salts, and hydrogenation catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of cis-1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of certain kinases by binding to their active sites. This binding can disrupt the kinase’s normal function, leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine can be compared to other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine: Another bicyclic nitrogen-containing heterocycle used in kinase inhibitor design.
1H-Pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and its ability to inhibit various enzymes.
The uniqueness of this compound lies in its specific structural features and the cis-1-methyl substituent, which can influence its reactivity and binding properties.
Eigenschaften
Molekularformel |
C8H16N2 |
---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
(4aR,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
QVLUVOZDWSAEIP-SFYZADRCSA-N |
Isomerische SMILES |
CN1CCC[C@H]2[C@@H]1CNC2 |
Kanonische SMILES |
CN1CCCC2C1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.